molecular formula C8H9F2N3O4 B11797062 Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate

Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate

Katalognummer: B11797062
Molekulargewicht: 249.17 g/mol
InChI-Schlüssel: IKMCQPUBCWEKPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable candidate for various applications. This compound is characterized by its pyrazole ring, which is a common scaffold in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 3-nitro-1H-pyrazole-5-carboxylate with 2,2-difluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can ensure consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

    Nucleophilic Addition: The difluoroethyl group can participate in nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Nucleophilic Addition: Organolithium reagents or Grignard reagents.

Major Products Formed

    Reduction: Ethyl 1-(2,2-difluoroethyl)-3-amino-1H-pyrazole-5-carboxylate.

    Hydrolysis: 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid.

    Nucleophilic Addition: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in studies to understand the interaction of difluoroethyl groups with biological targets, aiding in the design of more effective pharmaceuticals.

    Material Science: Its unique properties make it a candidate for the development of advanced materials with specific electronic or optical characteristics.

Wirkmechanismus

The mechanism of action of Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 1-(2,2,2-trifluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate
  • Ethyl 1-(2,2-difluoroethyl)-3-amino-1H-pyrazole-5-carboxylate
  • Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the difluoroethyl and nitro groups on the pyrazole ring. This unique arrangement imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets, making it a valuable compound for drug development and other scientific applications.

Eigenschaften

Molekularformel

C8H9F2N3O4

Molekulargewicht

249.17 g/mol

IUPAC-Name

ethyl 2-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C8H9F2N3O4/c1-2-17-8(14)5-3-7(13(15)16)11-12(5)4-6(9)10/h3,6H,2,4H2,1H3

InChI-Schlüssel

IKMCQPUBCWEKPU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=NN1CC(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.